Cas no 1221150-20-4 ((11b,16a)-21-(1,1-Dimethylethyl)dimethylsilyloxy-11,16,17-trihydroxy-pregna-1,4-diene-3,20-dione)

(11b,16a)-21-(1,1-Dimethylethyl)dimethylsilyloxy-11,16,17-trihydroxy-pregna-1,4-diene-3,20-dione 化学的及び物理的性質
名前と識別子
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- (11b,16a)-21-(1,1-Dimethylethyl)dimethylsilyloxy-11,16,17-trihydroxy-pregna-1,4-diene-3,20-dione
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- インチ: 1S/C27H42O6Si/c1-24(2,3)34(6,7)33-15-22(31)27(32)21(30)13-19-18-9-8-16-12-17(28)10-11-25(16,4)23(18)20(29)14-26(19,27)5/h10-12,18-21,23,29-30,32H,8-9,13-15H2,1-7H3/t18-,19-,20-,21+,23+,25-,26-,27-/m0/s1
- InChIKey: NUWCYTHPVFTCOI-XOLBZSSLSA-N
- ほほえんだ: C[C@]12C[C@H](O)[C@]3([H])[C@]4(C=CC(=O)C=C4CC[C@@]3([H])[C@]1([H])C[C@@H](O)[C@]2(O)C(=O)CO[Si](C)(C)C(C)(C)C)C
(11b,16a)-21-(1,1-Dimethylethyl)dimethylsilyloxy-11,16,17-trihydroxy-pregna-1,4-diene-3,20-dione 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | D481138-100mg |
(11b,16a)-21-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-11,16,17-trihydroxy-pregna-1,4-diene-3,20-dione |
1221150-20-4 | 100mg |
$ 431.00 | 2023-09-07 | ||
TRC | D481138-250mg |
(11b,16a)-21-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-11,16,17-trihydroxy-pregna-1,4-diene-3,20-dione |
1221150-20-4 | 250mg |
$ 1051.00 | 2023-09-07 | ||
TRC | D481138-500mg |
(11b,16a)-21-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-11,16,17-trihydroxy-pregna-1,4-diene-3,20-dione |
1221150-20-4 | 500mg |
$ 1880.00 | 2023-09-07 |
(11b,16a)-21-(1,1-Dimethylethyl)dimethylsilyloxy-11,16,17-trihydroxy-pregna-1,4-diene-3,20-dione 関連文献
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Sheng-Guang Ban,Xiao-Hua Liu,Tao Ling,Cun-Ku Dong,Jing Yang,Xi-Wen Du RSC Adv., 2016,6, 2500-2503
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Norbert Klauke,Paul Monaghan,Gavin Sinclair,Miles Padgett,Jon Cooper Lab Chip, 2006,6, 788-793
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David Balcells,Christophe Raynaud,Robert H. Crabtree,Odile Eisenstein Chem. Commun., 2009, 1772-1774
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Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
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Hui Xu,Hongyuan Shang,Liujun Jin,Chunyan Chen,Cheng Wang,Yukou Du J. Mater. Chem. A, 2019,7, 26905-26910
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Chuei-Jhih Chiou,Bing-Jian Sun,A. H. H. Chang Phys. Chem. Chem. Phys., 2015,17, 7838-7847
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Yanjun Zhu,Dan A. Smith,David E. Herbert,Sylvain Gatard,Oleg V. Ozerov Chem. Commun., 2012,48, 218-220
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9. Back matter
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María Balaguer,Chung-Yul Yoo,Henny J. M. Bouwmeester,Jose M. Serra J. Mater. Chem. A, 2013,1, 10234-10242
(11b,16a)-21-(1,1-Dimethylethyl)dimethylsilyloxy-11,16,17-trihydroxy-pregna-1,4-diene-3,20-dioneに関する追加情報
Compound Introduction: (11b,16a)-21-(1,1-Dimethylethyl)dimethylsilyloxy-11,16,17-trihydroxy-pregna-1,4-diene-3,20-dione (CAS No: 1221150-20-4)
Introducing the compound (11b,16a)-21-(1,1-Dimethylethyl)dimethylsilyloxy-11,16,17-trihydroxy-pregna-1,4-diene-3,20-dione, identified by its CAS number 1221150-20-4, is a highly specialized molecule with significant implications in the field of pharmaceutical chemistry and biochemistry. This compound belongs to the class of steroid derivatives, characterized by its intricate molecular structure and functional groups that contribute to its unique chemical properties and biological activities.
The molecular structure of this compound features a complex arrangement of hydroxyl groups, dimethylsilyl ether functionalities, and a steroidal backbone. The presence of multiple hydroxyl groups at the 11b, 16a, and 17 positions enhances its reactivity and potential for further chemical modifications. Additionally, the 1,1-dimethylethyl (tert-butyl) group at the 21-position provides steric hindrance and stability to the molecule, making it a valuable intermediate in synthetic chemistry.
In recent years, there has been growing interest in steroid derivatives due to their diverse biological activities. These compounds have shown promise in various therapeutic applications, including anti-inflammatory, immunomodulatory, and anticancer effects. The specific configuration of hydroxyl groups in (11b,16a)-21-(1,1-Dimethylethyl)dimethylsilyloxy-11,16,17-trihydroxy-pregna-1,4-diene-3,20-dione suggests potential interactions with biological targets such as enzymes and receptors involved in metabolic pathways.
One of the most intriguing aspects of this compound is its potential role in drug development. Researchers have been exploring steroid derivatives as scaffolds for designing novel therapeutic agents. The combination of hydroxyl and silyl ether groups offers multiple sites for chemical modification, enabling the synthesis of analogs with tailored biological activities. For instance, modifications at the 3-keto group can lead to the formation of enones or esters, which may enhance bioavailability or target specificity.
The synthesis of such complex molecules requires advanced techniques in organic chemistry. The introduction of protective groups for hydroxyl and silyl ether functionalities is crucial to prevent unwanted side reactions during multi-step syntheses. Recent advancements in synthetic methodologies have made it possible to construct these intricate structures with high precision and yield.
The biological activity of this compound has been a subject of extensive research. Studies have indicated that steroid derivatives can modulate various cellular processes by interacting with intracellular signaling pathways. The hydroxyl groups at positions 11b and 17 are particularly important for binding to specific enzymes involved in cortisol metabolism. This interaction may lead to inhibitory effects on pathways associated with inflammation and stress responses.
The dimethylsilyl ether group at the 21-position adds another layer of functionality to the molecule. Silyl ethers are known for their stability under various reaction conditions and their ability to participate in nucleophilic substitution reactions. This property makes them valuable for constructing complex molecular architectures and for introducing functional groups at specific positions within the steroid backbone.
In conclusion, (11b,16a)-21-(1,1-Dimethylethyl)dimethylsilyloxy-11,16,17-trihydroxy-pregna-1,4-diene-3,20-dione represents a significant advancement in steroid chemistry with potential applications in pharmaceutical research. Its unique structural features and biological activities make it a promising candidate for further investigation. As synthetic methods continue to evolve and our understanding of biological pathways deepens,this compound is likely to play a crucial role in the development of novel therapeutic agents.
1221150-20-4 ((11b,16a)-21-(1,1-Dimethylethyl)dimethylsilyloxy-11,16,17-trihydroxy-pregna-1,4-diene-3,20-dione) 関連製品
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